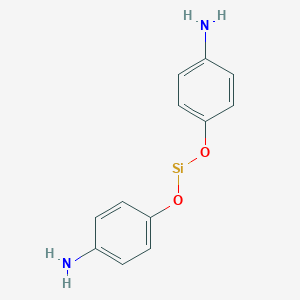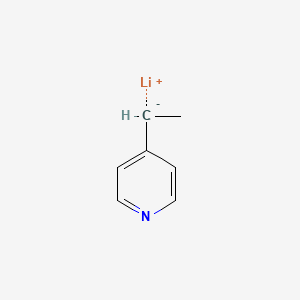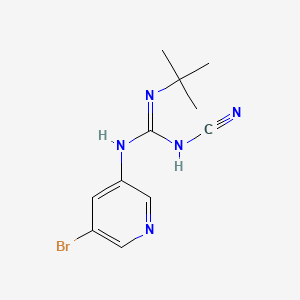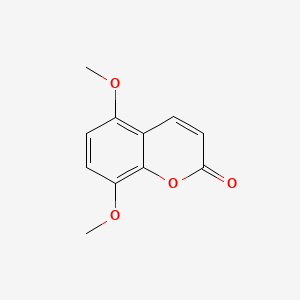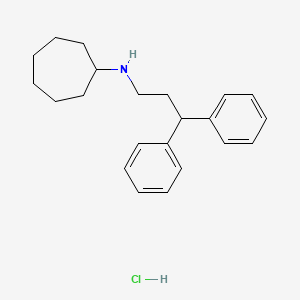
1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a pyrazolone core with methyl and phenyl substituents, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol can be synthesized through a reaction involving hydrazine derivatives and ethyl acetoacetate. The reaction typically proceeds under solvent-free conditions, making it an environmentally friendly approach . The reaction mechanism involves the nucleophilic attack of the hydrazine derivative on the carbonyl group of ethyl acetoacetate, followed by cyclization to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.
化学反応の分析
Types of Reactions
1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, aryl, or other substituents onto the pyrazolone ring.
科学的研究の応用
1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of neurodegenerative diseases.
1,3-Dimethyl-5-pyrazolone: Used as an intermediate in the synthesis of medicinal compounds.
Indole Derivatives: Exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
60615-39-6 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
1-methyl-3-(3-methylphenyl)-5-phenylpyrazol-4-ol |
InChI |
InChI=1S/C17H16N2O/c1-12-7-6-10-14(11-12)15-17(20)16(19(2)18-15)13-8-4-3-5-9-13/h3-11,20H,1-2H3 |
InChIキー |
JXIOPKBMQORPML-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NN(C(=C2O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)
![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)

